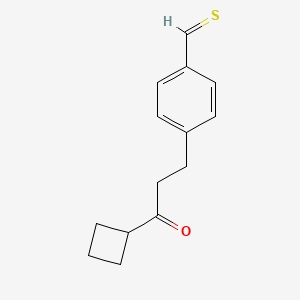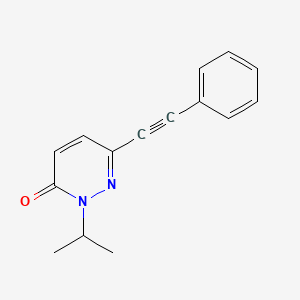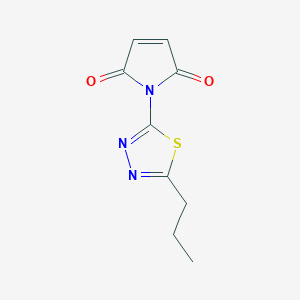
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
準備方法
The synthesis of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atoms on the pyrrole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
2-Amino-5-propyl-1,3,4-thiadiazole: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
特性
分子式 |
C9H9N3O2S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H9N3O2S/c1-2-3-6-10-11-9(15-6)12-7(13)4-5-8(12)14/h4-5H,2-3H2,1H3 |
InChIキー |
LFJMCAXKRHVKKO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)N2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


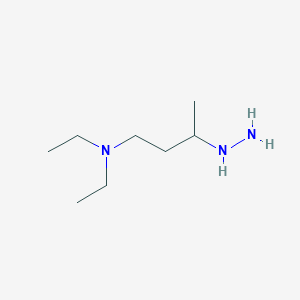
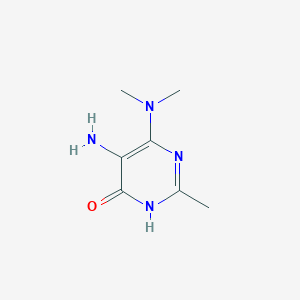

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)


![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)

